Methyl 2-(5-(aminomethyl)pyridin-2-yl)acetate
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Overview
Description
Methyl 2-(5-(aminomethyl)pyridin-2-yl)acetate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(aminomethyl)pyridin-2-yl)acetate typically involves the reaction of 2-(aminomethyl)pyridine with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(aminomethyl)pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-(5-(aminomethyl)pyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-(5-(aminomethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with various biomolecules, potentially leading to biological effects such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminomethyl)pyridine-3-carboxylate
- Ethyl 2-(5-(aminomethyl)pyridin-2-yl)acetate
- Methyl 2-(aminomethyl)pyridine-4-carboxylate
Uniqueness
Methyl 2-(5-(aminomethyl)pyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-[5-(aminomethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)4-8-3-2-7(5-10)6-11-8/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
WKYJODMGUNMAKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)CN |
Origin of Product |
United States |
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